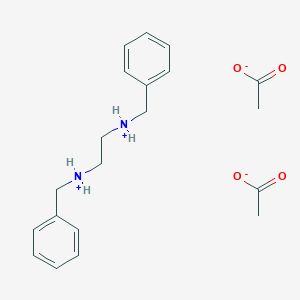

N,N'-Dibenzylethylenediamine diacetate

Übersicht

Beschreibung

N,N’-Dibenzylethylenediamine diacetate: is a chemical compound with the molecular formula C20H28N2O4. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, particularly long-acting penicillins and cephalosporins. The compound appears as white to almost white needle-shaped crystals or powder and is soluble in water and ethanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of N,N’-Dibenzylethylenediamine diacetate involves a multi-step synthesis process:

Condensation Reaction: Benzaldehyde reacts with ethylenediamine in the presence of glacial acetic acid to form N,N’-dibenzylidene ethylenediamine.

Catalytic Hydrogenation: The N,N’-dibenzylidene ethylenediamine undergoes catalytic hydrogenation to yield N,N’-dibenzylethylenediamine.

Salification: The final step involves salifying N,N’-dibenzylethylenediamine with acetic acid to produce N,N’-Dibenzylethylenediamine diacetate.

Industrial Production Methods: Industrial production methods for N,N’-Dibenzylethylenediamine diacetate typically follow the same synthetic route but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize impurities and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Dibenzylethylenediamine diacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives of N,N’-Dibenzylethylenediamine diacetate.

Reduction: Simpler amine derivatives.

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

N,N'-Dibenzylethylenediamine diacetate is widely used as a reagent in organic synthesis due to its ability to act as a ligand in various chemical reactions. Its structure allows it to form stable complexes with metal ions, facilitating catalytic processes.

Case Study: Catalytic Reactions

In a study examining the use of DBED in palladium-catalyzed reactions, researchers found that the compound significantly enhanced the reaction rates and yields of cross-coupling reactions. The presence of the dibenzyl moiety stabilizes the palladium complex, making it more effective for various transformations .

Pharmaceutical Applications

DBED has been explored for its potential use in pharmaceuticals, particularly as an antibacterial agent. Its diacetate form enhances solubility and bioavailability, making it suitable for drug formulation.

Case Study: Antibacterial Activity

A research project evaluated the antibacterial properties of DBED against several bacterial strains. The results indicated that DBED exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibacterial agents .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for various testing and calibration processes. It is utilized in high-performance liquid chromatography (HPLC) to analyze complex mixtures.

The compound has also been investigated for its role in biochemical assays, particularly those involving enzyme inhibition and receptor binding studies.

Case Study: Enzyme Inhibition

A study focused on the inhibition of specific enzymes by DBED showed that it could effectively inhibit acetylcholinesterase activity. This finding opens avenues for further research into its use as a therapeutic agent for conditions related to cholinergic dysfunction .

Wirkmechanismus

The mechanism of action of N,N’-Dibenzylethylenediamine diacetate primarily involves its role as an intermediate in the synthesis of antibiotics. It facilitates the formation of long-acting penicillins and cephalosporins by providing the necessary chemical structure for these antibiotics. The molecular targets and pathways involved include the inhibition of bacterial cell wall synthesis, leading to the bactericidal effect of the antibiotics .

Vergleich Mit ähnlichen Verbindungen

N,N’-Dimethylethylenediamine: Used as a ligand in coordination chemistry and in the synthesis of various organic compounds.

N,N’-Diethylethylenediamine: Another similar compound used in organic synthesis and as a chemical reagent.

Uniqueness: N,N’-Dibenzylethylenediamine diacetate is unique due to its specific application in the synthesis of long-acting antibiotics. Its structure allows for the formation of stable, long-acting pharmaceutical compounds, which is not as effectively achieved by its similar counterparts .

Biologische Aktivität

N,N'-Dibenzylethylenediamine diacetate (DBEDDA), also known as Benzathine diacetate, is a compound with significant biological activity and potential applications in various fields, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₀N₂·2C₂H₄O₂

- Molar Mass : 360.45 g/mol

- Melting Point : 117-118 °C

- Solubility : 150 g/L in water at 20 °C

- pH : 5 - 6 (50 g/L in water at 20 °C)

These physicochemical properties suggest that DBEDDA is soluble in aqueous environments, which is crucial for its bioavailability and interaction with biological systems.

Biological Activity

DBEDDA exhibits several biological activities that are of interest in medicinal chemistry:

- Antimicrobial Activity :

- Pharmacological Applications :

- Mechanism of Action :

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of DBEDDA demonstrated its effectiveness when combined with traditional antibiotics. The results indicated a significant reduction in bacterial growth rates, particularly in resistant strains of bacteria. The study concluded that DBEDDA could serve as an adjunct therapy to enhance the efficacy of existing antibiotics .

Case Study 2: Drug Formulation

Research on drug formulations containing DBEDDA highlighted its role in improving the stability and solubility of active pharmaceutical ingredients (APIs). In a controlled study, formulations with DBEDDA exhibited increased bioavailability compared to those without it, suggesting that it may be beneficial in developing more effective drug delivery systems .

Table 1: Comparison of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli | |

| Synergistic Effects | Enhances antibiotic efficacy | |

| Drug Stability | Improves solubility and stability |

| Property | Value |

|---|---|

| Molecular Weight | 360.45 g/mol |

| Melting Point | 117-118 °C |

| Solubility | 150 g/L |

| pH | 5 - 6 |

Eigenschaften

CAS-Nummer |

122-75-8 |

|---|---|

Molekularformel |

C18H24N2O2 |

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

acetic acid;N,N'-dibenzylethane-1,2-diamine |

InChI |

InChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4) |

InChI-Schlüssel |

MJPABTWCPARPBD-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

Kanonische SMILES |

CC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

Key on ui other cas no. |

122-75-8 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

140-28-3 (Parent) |

Synonyme |

enzathine benzathine diacetate benzathine dihydrochloride N,N'-dibenzylethylenediamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N,N'-Dibenzylethylenediamine diacetate in the synthesis of Cefoxitin?

A1: this compound serves as a crucial intermediate in the multi-step synthesis of Cefoxitin []. It reacts with a specific compound (formula IV in the abstract) to yield another intermediate (formula III), which is further processed to ultimately obtain Cefoxitin.

Q2: Why is the use of this compound advantageous in this specific synthesis pathway?

A2: The abstract of the Cefoxitin preparation method [] highlights that using this compound or its aqueous solution helps maintain deacetyled cefoxitin in a salt form (sodium or amine salt). This is crucial for preventing unwanted side reactions, particularly condensation reactions that are favored at low pH. By avoiding these side reactions, the overall yield and quality of the final Cefoxitin product are improved.

Q3: Are there any known side products formed during the synthesis of this compound itself?

A3: While the abstract on the determination of side products during the preparation of this compound [] doesn't specify the identified side products, it suggests that their presence and control are important considerations during the synthesis. This information highlights the need for careful optimization of the synthesis process to ensure the purity and yield of this compound, which ultimately impacts the production of Cefoxitin.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.